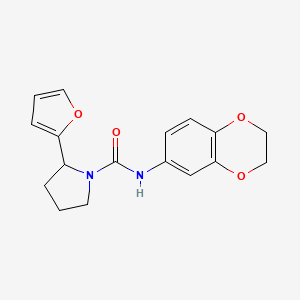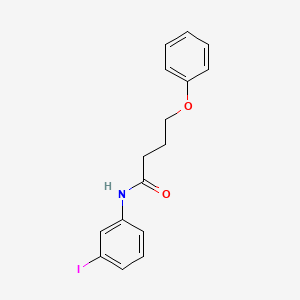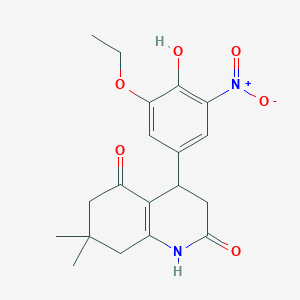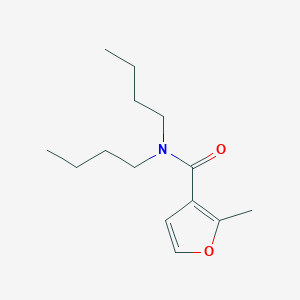
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. FUB-144 is a novel compound that has been synthesized to mimic the effects of natural cannabinoids found in the marijuana plant.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide acts on the CB1 receptor in a similar manner to natural cannabinoids found in marijuana. It binds to the receptor and activates intracellular signaling pathways, resulting in the modulation of neurotransmitter release. This leads to the various physiological and psychoactive effects associated with the compound.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and neuroprotective properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has also been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that its purity and consistency can be tightly controlled. This makes it an ideal candidate for preclinical studies. However, the psychoactive effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide may pose a risk to researchers working with the compound. Additionally, the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide on human health are not well understood.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide. One area of interest is the potential therapeutic applications of the compound. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has shown promise as an analgesic, anti-inflammatory, and neuroprotective agent, and further studies are needed to determine its efficacy in these areas. Another area of interest is the development of new synthetic cannabinoids that are more selective and have fewer side effects than N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide. This could lead to the development of safer and more effective treatments for a range of medical conditions.
Conclusion:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide is a novel synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its analgesic, anti-inflammatory, and neuroprotective properties, and has shown promise as a treatment for a range of medical conditions. However, the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide on human health are not well understood, and further studies are needed to determine its safety and efficacy.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been used in various preclinical studies to investigate its potential as an analgesic, anti-inflammatory, and neuroprotective agent.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(19-7-1-3-13(19)14-4-2-8-21-14)18-12-5-6-15-16(11-12)23-10-9-22-15/h2,4-6,8,11,13H,1,3,7,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWUYXMYXDVFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4750412.png)



![5-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750429.png)
![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4750439.png)
![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4750447.png)
![4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4750449.png)
![3-(5-bromo-2-methoxyphenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4750457.png)
![N-(2-hydroxyethyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B4750459.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4750467.png)

![2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4750471.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4750474.png)